4-ethoxy-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide
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Overview
Description
4-ethoxy-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with ethoxy, piperidinyl, and thiophenyl groups, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the coupling of substituted benzamides with piperidine derivatives under controlled conditions. For instance, the reaction of 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl) piperidine hydrochloride, yields the desired benzamide derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenated solvents and bases like potassium carbonate (K2CO3) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
4-ethoxy-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific receptors or enzymes.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-ethoxy-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
4-ethoxy-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C20H26N2O2S |
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Molecular Weight |
358.5 g/mol |
IUPAC Name |
4-ethoxy-N-(2-piperidin-1-yl-2-thiophen-2-ylethyl)benzamide |
InChI |
InChI=1S/C20H26N2O2S/c1-2-24-17-10-8-16(9-11-17)20(23)21-15-18(19-7-6-14-25-19)22-12-4-3-5-13-22/h6-11,14,18H,2-5,12-13,15H2,1H3,(H,21,23) |
InChI Key |
OFAAKRYPNOSVSR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)N3CCCCC3 |
Origin of Product |
United States |
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